

Application Notes and Protocols for PF-05214030: Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05214030

Cat. No.: B2441990

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Introduction

PF-05214030 is a small molecule compound identified by the chemical formula $C_{17}H_{13}Cl_2FN_2O_4S$ and a molecular weight of 431.3 g/mol .^{[1][2]} This document provides detailed application notes and protocols for assessing the stability of **PF-05214030** and outlines recommended storage conditions. The information herein is based on general principles for small molecule drug stability testing as outlined by the International Council for Harmonisation (ICH) guidelines, due to the absence of publicly available, specific stability data for this compound. The provided protocols and data are intended to be illustrative.

Product Information

Property	Value	Reference
Chemical Name	4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile	[3]
Molecular Formula	C ₁₇ H ₁₃ Cl ₂ FN ₂ O ₄ S	[1][2]
Molecular Weight	431.3 g/mol	[1][2]
Physical Form	Powder	[1]

Recommended Storage Conditions

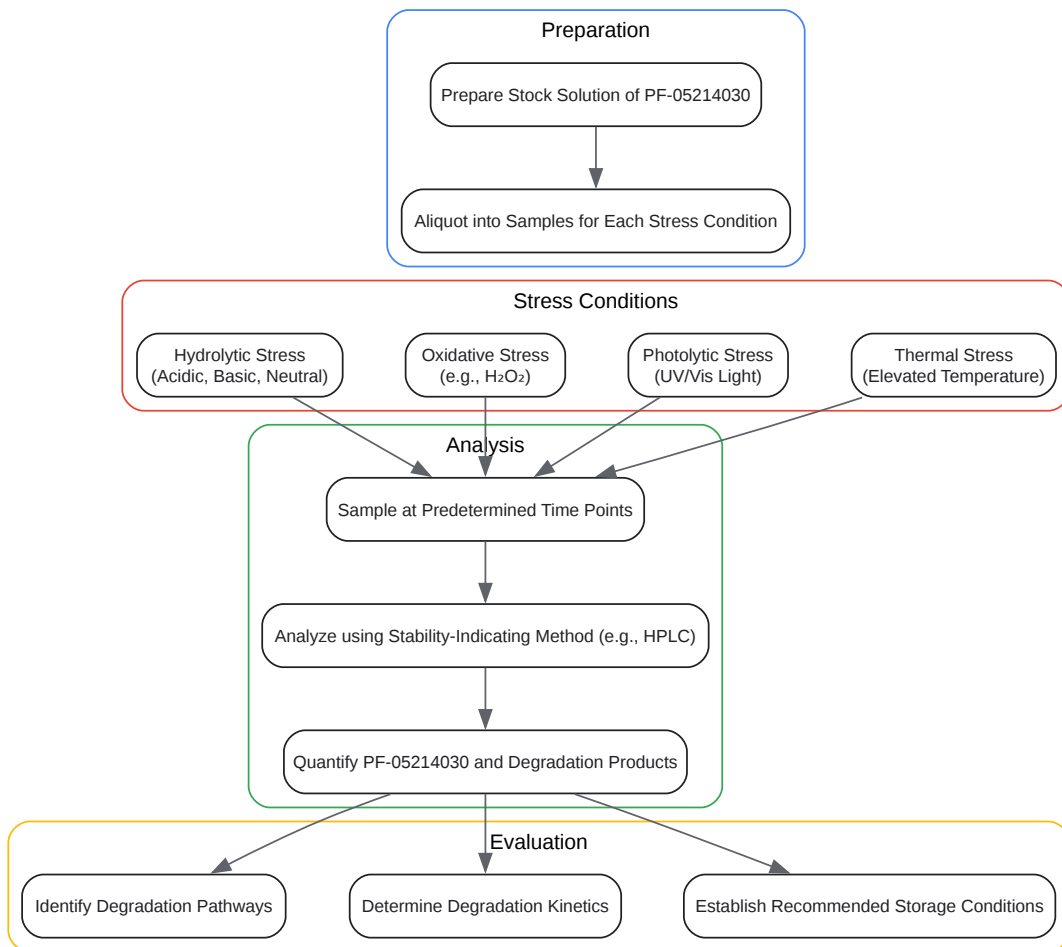
For long-term storage, **PF-05214030** should be stored at 2°C - 8°C.[2]

Stability Testing Protocols

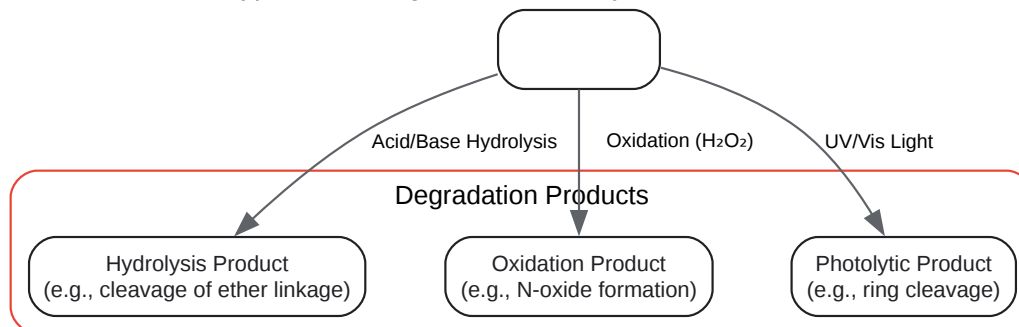
The following protocols are based on ICH guidelines for forced degradation studies, which are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.

General Workflow for Stability Testing

General Workflow for PF-05214030 Stability Testing



Hypothetical Degradation Pathway of PF-05214030

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References

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- 2. PF 05214030 | 1669444-50-1 | BP180194 | Biosynth [biosynth.com]
- 3. 4-((1-((2,4-Dichlorophenyl)sulfonyl)-3-hydroxyazetidin-3-yl)methoxy)-2-fluorobenzonitrile | C17H13Cl2FN2O4S | CID 90665456 - PubChem [pubchem.ncbi.nlm.nih.gov]
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